4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine: Known for its anticancer activity and ability to inhibit PARP-1.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Benzo[4,5]furo[3,2-d]pyrimidine: Used in materials science for its unique electronic properties.
Uniqueness
4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine stands out due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry and drug development.
Properties
CAS No. |
82320-77-2 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H12N2O/c1-9-11-7-8-16-13(11)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
VPVBPIOCXZQYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC2=NC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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